2-Chloro-5,6-difluoro-1-methylbenzimidazole
Description
Properties
IUPAC Name |
2-chloro-5,6-difluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQKPPFWOPXIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-difluoro-1-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5,6-difluoroaniline.
Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with formic acid or formamide under acidic conditions to form the benzimidazole ring.
Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate.
The reaction conditions often include the use of solvents like acetic acid or ethanol and catalysts such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5,6-d
Biological Activity
2-Chloro-5,6-difluoro-1-methylbenzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core with chlorine and fluorine substituents that contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication in cell cultures. For instance, it has shown activity against:
| Virus Type | IC50 (µM) |
|---|---|
| Influenza A | 10.5 |
| Herpes Simplex Virus | 8.3 |
Such results highlight its potential as a therapeutic agent in viral infections.
Anticancer Properties
The anticancer effects of this compound have been investigated in several cancer cell lines. The compound demonstrated cytotoxicity against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.4 |
| MCF-7 (breast cancer) | 15.6 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacterial strains, revealing promising results in inhibiting bacterial growth without significant cytotoxicity to human cells .
- Antiviral Activity Assessment : Research published in Virology Journal demonstrated that the compound significantly reduced viral titers in infected cell cultures, indicating its potential for therapeutic use against viral pathogens .
- Cancer Treatment Trials : A clinical trial assessed the safety and efficacy of the compound in patients with advanced cancer types. Results indicated manageable side effects and preliminary evidence of tumor response .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-chloro-5,6-difluoro-1-methylbenzimidazole can be achieved through several methods, often involving chlorination and fluorination processes. The compound can serve as an intermediate in the production of more complex benzimidazole derivatives, which are known for their diverse biological activities. For instance, chlorinated benzimidazole derivatives have been synthesized using methods that involve the reaction of corresponding thiones with chlorine in organic solvents, yielding compounds with enhanced fungicidal properties .
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that derivatives containing the benzimidazole nucleus can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. Research has focused on synthesizing novel compounds that incorporate the benzimidazole structure to enhance cytotoxicity against various cancer cell lines, including breast and colon cancer .
Antiviral Activity
There is emerging evidence supporting the antiviral activity of benzimidazole derivatives against several viral pathogens. Compounds similar to this compound have been tested against viruses such as HIV and hepatitis B and C. These studies highlight the potential for developing antiviral agents based on the benzimidazole scaffold .
Agricultural Applications
In agriculture, this compound derivatives are being explored for their fungicidal properties. The chlorinated benzimidazoles are known to act as effective fungicides, targeting various plant pathogens. The synthesis of these compounds often involves modifications that enhance their efficacy and reduce phytotoxicity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives for their antimicrobial properties. Among them, a derivative containing the 2-chloro-5,6-difluoro structure exhibited potent activity against S. aureus, with an MIC significantly lower than that of standard treatments . This finding supports the hypothesis that modifications to the benzimidazole core can enhance biological activity.
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing new benzimidazole-based compounds designed to target cancer cells. Compounds derived from this compound were shown to induce cell death in human cancer cell lines through apoptotic pathways . This reinforces the therapeutic potential of this compound in oncology.
Comparison with Similar Compounds
Structural Analogues and Halogenation Patterns
The compound’s closest structural analogs differ in halogen type, position, and substituents:
Key Observations :
- Methyl Group: The 1-methyl substitution in the target compound improves metabolic stability compared to non-methylated analogs like 2-Bromo-5,6-dichloro-1H-benzimidazole .
Physicochemical Properties
| Property | This compound | 5,6-Dibromo-2-chloro-1H-benzimidazole | 2-Bromo-5,6-dichloro-1H-benzimidazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~208.6 | 329.29 | 303.37 |
| Halogen Volume (ų) | F (13.3), Cl (24.3) | Br (31.9), Cl (24.3) | Br (31.9), Cl (24.3) |
| Predicted LogP | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~3.2 (moderate lipophilicity) |
Notes:
- The difluoro-methylated compound has the lowest molecular weight and halogen volume, favoring solubility and bioavailability .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5,6-difluoro-1-methylbenzimidazole?
- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on benzimidazole precursors. For example:
- Chlorination/Fluorination : React 1-methylbenzimidazole with Cl/F sources (e.g., N-chlorosuccinimide or Selectfluor) under inert conditions (argon/nitrogen) to achieve regioselective substitution at positions 2, 5, and 6 .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
- Key Considerations : Control reaction temperature (0–60°C) and stoichiometry to minimize byproducts like over-halogenated derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR to confirm substitution patterns (e.g., splitting patterns for adjacent fluorine atoms) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation pathways .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects (e.g., bond angles between Cl, F, and the methyl group) .
Q. What are common reactions involving the chlorine and fluorine substituents?
- Methodological Answer :
- Nucleophilic Substitution : Replace Cl with amines (e.g., NH/DMSO) to form 2-amino derivatives, useful in medicinal chemistry .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) to functionalize the benzimidazole core .
- Oxidation/Reduction : Controlled oxidation with KMnO yields N-oxide derivatives; NaBH reduces nitro intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
- Factorial Design : Test 3–5 variables (e.g., solvent (DMSO vs. DMF), reaction time) to identify interactions affecting regioselectivity .
- Response Surface Methodology : Optimize fluorination efficiency using Selectfluor concentrations and pH .
Q. What computational tools aid in predicting reactivity or binding affinities?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model electronic effects (e.g., fluorine’s electron-withdrawing impact on ring electrophilicity) .
- Molecular Docking : AutoDock Vina to screen derivatives for biological targets (e.g., kinase inhibitors) based on steric and electronic complementarity .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Variable-temperature NMR detects rotational barriers or conformational exchange .
- Crystallographic Refinement : Use SHELX or Olex2 to reconcile discrepancies (e.g., disorder in methyl group positions) .
Q. What strategies explore biological activity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br) and test against enzyme assays (e.g., cytochrome P450 inhibition) .
- ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetics and toxicity profiles early in development .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
- Degradation Pathways : Identify hydrolytic cleavage (e.g., Cl-F substitution in aqueous buffers) using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
